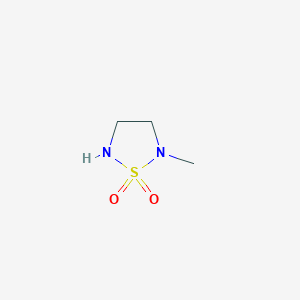

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Description

The exact mass of the compound 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c1-5-3-2-4-8(5,6)7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFJRHFWDDLSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439141 | |

| Record name | 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67104-97-6 | |

| Record name | 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2,5-thiadiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its Analogs

CAS Number: 67104-97-6 Molecular Formula: C₃H₈N₂O₂S

This technical guide provides a comprehensive overview of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its related N-substituted analogs. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical properties, and potential biological activities of this class of heterocyclic compounds. While specific experimental data for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is limited in publicly available literature, this guide leverages data from closely related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides to provide a thorough understanding of the compound class.

Introduction

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic organic compound featuring a five-membered ring containing two nitrogen atoms, a sulfur atom, and two oxygen atoms. This core structure, a derivative of thiadiazolidine, is of significant interest in medicinal and agricultural chemistry.[1] Compounds belonging to this class are recognized as valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications, attributed to their unique chemical properties.[1] Notably, derivatives of 1,2,5-thiadiazolidine 1,1-dioxide have been investigated for their potential antimicrobial and antiviral properties, suggesting their utility in the development of novel therapeutic agents and agrochemicals.[1]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | C₆H₁₂N₂O₄S | 208.23 | 124-125 |

| [N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | C₁₀H₁₈N₂O₅S | 278.32 | 94-95 |

Data sourced from a study on N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Table 2: Spectroscopic Data of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide Analogs

| Compound | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) | IR (KBr, ν cm⁻¹) | Mass Spec (m/z) |

| N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | 6.24 (t, 1H), 4.15 (q, 1H), 3.80 (t, 2H), 3.70 (s, 3H), 3.65 (m, 2H), 1.50 (d, 3H) | 172, 56, 52, 41, 39, 28 | 3345 (NH), 1751 (C=O), 1375 & 1160 (SO₂) | 207 [M-H]⁻ |

| [N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | 4.10 (m, 1H), 3.85 (t, 2H), 3.70 (s, 3H), 3.65 (t, 2H), 2.85 (q, 2H), 2.15 (m, 1H), 1.14 (t, 3H), 0.95 (d, 6H) | 172, 165, 58, 52, 43, 41, 32, 29, 25, 22, 12 | 1750, 1715 (C=O), 1380 & 1170 (SO₂) | Not Reported |

Data sourced from a study on N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Synthesis and Experimental Protocols

A general synthetic pathway to N-substituted 1,2,5-thiadiazolidine 1,1-dioxides involves a multi-step process starting from amino acid esters. While a specific protocol for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is not available, the following represents a generalized experimental procedure for analogous compounds.

General Synthesis of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

The synthesis typically proceeds through the formation of an N-Boc-sulfamoyl amino acid ester, followed by cyclization to form the thiadiazolidine ring.

To a solution of L-glutamic acid dimethyl ester hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)cyclohexa-2,5-dien-1-ylidene]sulfamoylazanide (1.1 eq). The reaction is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography.

The purified N-Boc-sulfamoyl amino acid ester (1.0 eq) is dissolved in a suitable solvent such as THF. To this solution, triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD) (1.5 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-Boc protected cyclosulfamide.

The N-Boc protected cyclosulfamide is dissolved in a solution of trifluoroacetic acid in dichloromethane (1:1) and stirred at room temperature for 1-2 hours. The solvent is evaporated to yield the deprotected N-substituted 1,2,5-thiadiazolidine 1,1-dioxide.

Biological Activity and Potential Applications

Derivatives of 1,2,5-thiadiazolidine 1,1-dioxide have shown promise as antimicrobial and antiviral agents.[1]

Antimicrobial Activity

Studies on N-substituted 1,2,5-thiadiazolidine 1,1-dioxides have demonstrated their potential antibacterial activity. For instance, certain derivatives have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The antimicrobial screening is typically performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

The potential antiviral activity of this class of compounds is an area of interest for drug development.[1] However, specific studies detailing the antiviral screening and mechanism of action for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide or its close analogs are not extensively reported. General antiviral assays would typically involve cell-based assays to measure the inhibition of viral replication.

Mechanism of Action

The precise mechanism of action for the antimicrobial or antiviral effects of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its analogs has not been elucidated in the available literature. For related thiazolidine derivatives, proposed mechanisms of antimicrobial action include the inhibition of essential bacterial enzymes. Further research is required to determine the specific molecular targets and signaling pathways affected by this class of compounds.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. This saturated heterocyclic compound, belonging to the class of thiadiazolidine dioxides, is a molecule of interest in medicinal and agricultural chemistry due to its unique structural features and potential as a synthetic building block.[1] This document details its molecular geometry, spectroscopic signature, and a generalized synthetic approach, presenting data in a clear and accessible format for researchers and professionals in drug development.

Molecular Structure and Bonding

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a five-membered heterocyclic compound with the molecular formula C₃H₈N₂O₂S.[1] The core of the molecule is a saturated 1,2,5-thiadiazolidine ring, with a sulfur atom that is doubly bonded to two oxygen atoms, forming a sulfonyl group. A methyl group is attached to one of the nitrogen atoms.

While a crystal structure for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is not publicly available, the structural parameters of the closely related 3,4-Diphenyl-1,2,5-thiadiazolidine 1,1-dioxide provide valuable insights into the geometry and bonding of the core ring system. The five-membered ring is not planar, adopting a puckered conformation to minimize steric strain. The bonding around the sulfur atom is approximately tetrahedral, consistent with sp³ hybridization.

The key structural features of the 1,2,5-thiadiazolidine 1,1-dioxide ring are summarized in the table below, based on the crystallographic data of 3,4-Diphenyl-1,2,5-thiadiazolidine 1,1-dioxide.

| Parameter | Typical Value (for 3,4-Diphenyl-1,2,5-thiadiazolidine 1,1-dioxide) |

| Bond Lengths (Å) | |

| S-O | ~1.43 |

| S-N | ~1.65 |

| N-C | ~1.47 |

| C-C | ~1.54 |

| Bond Angles (°) | |

| O-S-O | ~118 |

| O-S-N | ~108 |

| N-S-N | ~98 |

| S-N-C | ~112 |

| N-C-C | ~105 |

Note: These values are for a related compound and should be considered as approximations for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

The bonding in the sulfonyl group (SO₂) is characterized by strong, polar double bonds between sulfur and oxygen. The nitrogen atoms are sp³ hybridized, leading to a trigonal pyramidal geometry around them. The methyl group attached to the nitrogen atom influences the local electronic environment and steric hindrance.

Spectroscopic Properties

The structural features of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide can be elucidated through various spectroscopic techniques. The following tables summarize the expected spectroscopic data based on analysis of related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| S=O stretch (asymmetric) | 1375 - 1360 |

| S=O stretch (symmetric) | 1160 - 1120 |

| N-H stretch (if present) | 3345 - 3320 |

| C-H stretch (aliphatic) | 2950 - 2850 |

| C-N stretch | 1050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~2.8 - 3.2 | Singlet |

| Ring CH₂ (adjacent to N-CH₃) | ~3.5 - 3.9 | Multiplet |

| Ring CH₂ (adjacent to NH) | ~3.3 - 3.7 | Multiplet |

| N-H | ~6.0 - 6.5 | Triplet |

¹³C NMR:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | ~30 - 35 |

| Ring CH₂ | ~40 - 55 |

Mass Spectrometry

The electron ionization (EI) mass spectrum of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (136.17 g/mol ).[1] Common fragmentation patterns would involve the loss of the methyl group, SO₂, and cleavage of the heterocyclic ring.

Experimental Protocols

General Synthesis of 1,2,5-Thiadiazolidine 1,1-dioxides

A common method for the synthesis of the 1,2,5-thiadiazole ring involves the reaction of an aliphatic diamine with a sulfur-containing reagent.[2] The subsequent oxidation of the sulfur atom yields the 1,1-dioxide.[3]

The following diagram outlines a generalized synthetic workflow for the preparation of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Caption: Generalized synthetic workflow for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Detailed Protocol for a Representative Synthesis:

-

Cyclization: To a solution of the appropriate N-methylethylenediamine in an inert solvent such as dimethylformamide (DMF), sulfur dichloride or sulfur monochloride is added dropwise at a controlled temperature (typically 0-10 °C).[2] The reaction mixture is stirred for several hours at room temperature.

-

Work-up: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 2-methyl-1,2,5-thiadiazolidine.

-

Oxidation: The crude product is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium bisulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess oxidizing agent and acidic byproducts. The organic layer is dried, and the solvent is evaporated. The final product, 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, is purified by column chromatography or recrystallization.

Logical Relationships in Structural Analysis

The determination of the molecular structure of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide relies on the logical integration of data from multiple analytical techniques. The following diagram illustrates this relationship.

Caption: Logical workflow for the structural elucidation of the target molecule.

Conclusion

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide presents a stable, saturated heterocyclic scaffold with a key sulfonyl functional group. Its molecular structure is characterized by a puckered five-membered ring and a tetrahedral sulfur center. The spectroscopic data provide a clear signature for the identification and characterization of this compound and its derivatives. The synthetic accessibility of this class of molecules makes them attractive for further exploration in the development of novel therapeutic agents and agrochemicals. This guide provides foundational data and methodologies to support such research endeavors.

References

Spectroscopic Analysis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic organic compound featuring a five-membered ring with two nitrogen atoms, a sulfur atom, and a methyl group substituent.[1] This scaffold is of interest in medicinal and agricultural chemistry due to the potential antimicrobial and antiviral properties associated with related structures.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts and spectral bands for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, extrapolated from published data for its derivatives.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

| N-CH₃ | 2.8 - 3.2 | Singlet |

| Ring CH₂-N | 3.5 - 4.0 | Triplet |

| Ring CH₂-S | 3.0 - 3.5 | Triplet |

| N-H | 5.0 - 7.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ ppm) |

| N-CH₃ | 35 - 45 |

| Ring C-N | 50 - 60 |

| Ring C-S | 40 - 50 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3350 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| SO₂ Asymmetric Stretch | 1300 - 1380 | Strong |

| SO₂ Symmetric Stretch | 1120 - 1170 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 137.04 | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | 135.02 | Molecular ion peak (negative ion mode) |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is common. The sample is mixed with KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal surface.

Mass Spectrometry

Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) or fast atom bombardment (FAB) source. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule by providing highly accurate mass measurements.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

References

Synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide from Amino Acid Derivatives: A Technical Guide

This guide provides a comprehensive overview of a plausible synthetic route for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a saturated five-membered cyclic sulfamide, conceptually starting from precursors derivable from amino acids. The synthesis leverages key reactions such as sulfamoylation, intramolecular cyclization via the Mitsunobu reaction, and the use of protecting groups to ensure regioselectivity. This document is intended for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

Cyclic sulfamides, such as the 1,2,5-thiadiazolidine 1,1-dioxide core, are of significant interest in medicinal chemistry. They are often considered as non-hydrolyzable mimetics of peptides and have been incorporated into various therapeutic agents. The synthesis of these scaffolds, particularly with specific N-substitution patterns, is crucial for developing new chemical entities. While numerous methods exist for the synthesis of sulfonamides, this guide focuses on a strategy that utilizes building blocks conceptually derived from amino acids, providing a versatile entry into this class of compounds.

The general strategy involves the formation of a linear N,N'-disubstituted sulfamide precursor followed by an intramolecular cyclization to form the desired heterocyclic ring.

Overall Synthetic Strategy

The synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide can be envisioned through a multi-step sequence starting from readily available materials. The key steps are:

-

Preparation of a Boc-protected sulfamide: Synthesis of an N-Boc-N'-methylsulfamide intermediate to control the reactivity of the sulfamide nitrogens.

-

Alkylation with a protected ethanolamine equivalent: Introduction of the 2-hydroxyethyl moiety, which will form the backbone of the heterocyclic ring.

-

Intramolecular Cyclization: Ring closure of the linear precursor using a Mitsunobu reaction.

-

Deprotection: Removal of the Boc protecting group to yield the final product.

The entire experimental workflow is depicted in the diagram below.

Caption: Synthetic workflow for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of sulfamides and their derivatives, as well as standard organic chemistry transformations.

Step 1: Synthesis of N-Boc-N'-methylsulfamide (Intermediate 1)

This step involves the protection of one of the nitrogen atoms of sulfamide with a tert-butyloxycarbonyl (Boc) group, followed by methylation of the other nitrogen.

-

Protocol for Boc Protection:

-

To a stirred solution of sulfamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (CH2Cl2), add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-sulfamide, which can often be used in the next step without further purification.

-

-

Protocol for Methylation:

-

To a solution of N-Boc-sulfamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

-

Add methyl iodide (CH3I, 1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-N'-methylsulfamide.

-

Step 2: Synthesis of N-Boc-N'-methyl-N'-(2-hydroxyethyl)sulfamide (Intermediate 2)

This step involves the alkylation of the methylated nitrogen with a 2-hydroxyethyl group.

-

Protocol:

-

To a solution of N-Boc-N'-methylsulfamide (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs2CO3, 1.5 eq).

-

Add 2-bromoethanol (1.2 eq) to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the linear precursor.

-

Step 3: Intramolecular Cyclization via Mitsunobu Reaction (Intermediate 3)

The key ring-forming step is achieved through an intramolecular Mitsunobu reaction.[1][2]

-

Protocol:

-

Dissolve the N-Boc-N'-methyl-N'-(2-hydroxyethyl)sulfamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh3, 1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Monitor the formation of the cyclized product by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-Methyl-5-Boc-1,2,5-thiadiazolidine 1,1-dioxide.

-

Step 4: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group under acidic conditions.[3][4][5]

-

Protocol:

-

Dissolve the Boc-protected cyclic sulfamide (1.0 eq) in CH2Cl2.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of CH2Cl2 and precipitate the product by adding diethyl ether or perform an aqueous workup with a mild base to neutralize the excess acid before extraction.

-

Further purification can be achieved by recrystallization or column chromatography to yield 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

-

Quantitative Data

The following table summarizes representative quantitative data for reactions analogous to the steps described above. The exact yields and physical properties for the target compound and its intermediates would require experimental determination.

| Step | Product | Typical Yield (%) | Physical State | Spectroscopic Data (Representative) |

| 1 | N-Boc-N'-methylsulfamide | 70-85 | Solid | ¹H NMR: Signals for Boc group (~1.5 ppm), N-CH₃ (~2.8 ppm), and NH protons. |

| 2 | N-Boc-N'-methyl-N'-(2-hydroxyethyl)sulfamide | 60-75 | Oil or Solid | ¹H NMR: Appearance of signals for the hydroxyethyl group (~3.5-3.8 ppm). |

| 3 | 2-Methyl-5-Boc-1,2,5-thiadiazolidine 1,1-dioxide | 50-70 | Solid | ¹H NMR: Characteristic shifts for the cyclic methylene protons. IR: Strong absorptions for SO₂ (~1350 and 1160 cm⁻¹) and C=O of Boc group (~1720 cm⁻¹). |

| 4 | 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide | 85-95 | Solid or Oil | ¹H NMR: Disappearance of the Boc signal. Appearance of an NH proton signal. MS (ESI+): [M+H]⁺ corresponding to the molecular weight. |

Logical Relationships in Synthesis

The synthesis follows a logical progression where the reactivity of the starting materials is carefully controlled to achieve the desired outcome at each step.

Caption: Key logical steps in the synthesis of the target molecule.

Conclusion

The synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide from amino acid-derivable precursors is a feasible process that relies on a sequence of protection, functionalization, cyclization, and deprotection steps. The use of a Boc protecting group allows for the selective functionalization of the sulfamide nitrogens. The Mitsunobu reaction provides a mild and efficient method for the crucial intramolecular cyclization step. The protocols and data presented in this guide serve as a solid foundation for the laboratory synthesis of this and related cyclic sulfamides for applications in drug discovery and development.

References

- 1. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 2. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

A Theoretical and Computational Framework for the Analysis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and computational methodology for the in-depth analysis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a saturated heterocyclic compound with potential applications in medicinal and agricultural chemistry.[1] Due to the current absence of specific experimental and computational studies on this molecule in publicly available literature, this document serves as a predictive framework. It details the requisite computational protocols for determining the molecule's structural, electronic, spectroscopic, and thermodynamic properties. By leveraging established quantum chemical methods applied to analogous sulfonamides and saturated heterocycles, this whitepaper provides a robust roadmap for future research and development efforts.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals.[2][3] The 1,2,5-thiadiazolidine 1,1-dioxide moiety, a saturated five-membered ring containing a sulfonamide group, is of significant interest due to its structural relationship to biologically active molecules. Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 67104-97-6) is paramount for elucidating its potential biological activity and for designing novel derivatives.[1][4]

This guide proposes a systematic approach using Density Functional Theory (DFT) and other computational methods to predict the key physicochemical properties of the title compound. The methodologies described herein are based on successful applications in the study of related organosulfur and heterocyclic systems.[5][6][7]

Proposed Computational and Experimental Workflow

A synergistic approach combining computational prediction with experimental validation is essential for a thorough characterization of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. The following workflow outlines the key steps, from initial synthesis to in-depth computational analysis.

Detailed Methodologies

Experimental Protocols (Hypothetical)

While no specific synthesis for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is detailed in the reviewed literature, a general approach can be inferred from the synthesis of related 1,2,5-thiadiazoles.[8][9]

-

Synthesis: A plausible route involves the reaction of N-methylethylenediamine with a sulfurylating agent, such as sulfuryl chloride, followed by cyclization. The reaction would likely be carried out in an inert solvent under controlled temperature conditions.

-

Characterization:

-

FT-IR Spectroscopy: The product would be analyzed using FT-IR to identify characteristic vibrational modes, particularly the asymmetric and symmetric stretching of the SO₂ group (expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively) and N-H/C-H stretching frequencies.[10]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the carbon framework and proton environments.[2] 2D NMR techniques (COSY, HSQC) would be used for unambiguous signal assignment.

-

Elemental Analysis: Combustion analysis would be performed to determine the elemental composition (C, H, N, S) and confirm the molecular formula (C₃H₈N₂O₂S).[2]

-

Computational Protocols

All quantum chemical calculations would be performed using a software package like Gaussian 09 or later.

-

Geometry Optimization and Conformational Analysis:

-

An initial conformational search would be conducted to identify the lowest energy conformers of the molecule, considering the puckering of the five-membered ring and the orientation of the N-methyl group.[11][12]

-

Full geometry optimization and frequency calculations for each conformer would be performed using Density Functional Theory (DFT). A recommended level of theory is the B3LYP functional with the 6-311++G(d,p) basis set, which has proven effective for heterocyclic and sulfonamide-containing compounds.[7][13][14] The M06-2X functional could also be employed for comparison, as it often yields superior results for geometrical parameters.[15]

-

The absence of imaginary frequencies in the vibrational output would confirm that the optimized structures correspond to true energy minima.

-

-

Vibrational Frequency Analysis:

-

Harmonic vibrational frequencies will be calculated at the same level of theory as the geometry optimization.

-

Calculated frequencies are often systematically higher than experimental values. Therefore, a uniform scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) would be applied to the computed wavenumbers for better comparison with experimental IR and Raman spectra.[13]

-

Potential Energy Distribution (PED) analysis would be performed to provide a quantitative assignment of each vibrational mode.

-

-

NMR Chemical Shift Prediction:

-

The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict ¹H and ¹³C NMR chemical shifts.[16]

-

Calculations would be performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.

-

Predicted chemical shifts would be referenced against tetramethylsilane (TMS) by calculating the isotropic shielding values for TMS at the same level of theory.

-

Due to the quadrupolar nature of the ³³S nucleus, predicting ³³S NMR parameters is challenging but can provide valuable insight into the electronic environment around the sulfur atom.[17][18]

-

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. This is vital for understanding potential intermolecular interactions.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[6][13][19]

-

Predicted Data and Visualization

The following tables present the expected quantitative data from the proposed computational studies.

Table 1: Predicted Geometrical Parameters

(Based on B3LYP/6-311++G(d,p) optimized geometry)

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| S1 - O1 | ~ 1.43 | O1 - S1 - O2 | ~ 118.0 |

| S1 - O2 | ~ 1.43 | N2 - S1 - N5 | ~ 95.0 |

| S1 - N2 | ~ 1.68 | S1 - N2 - C3 | ~ 110.0 |

| S1 - N5 | ~ 1.68 | N2 - C3 - C4 | ~ 108.0 |

| N2 - C3 | ~ 1.47 | C3 - C4 - N5 | ~ 108.0 |

| C3 - C4 | ~ 1.54 | C4 - N5 - S1 | ~ 110.0 |

| C4 - N5 | ~ 1.47 | S1 - N2 - C(Me) | ~ 115.0 |

Table 2: Predicted Spectroscopic and Electronic Properties

| Property | Predicted Value / Description |

| Key IR Frequencies (cm⁻¹, scaled) | SO₂ asym. stretch: ~1330; SO₂ sym. stretch: ~1140 |

| ¹H NMR Chemical Shifts (ppm) | N-CH₃: ~2.8-3.2; Ring CH₂: ~3.0-3.8 (complex splitting) |

| ¹³C NMR Chemical Shifts (ppm) | N-CH₃: ~35-45; Ring CH₂: ~45-55 |

| HOMO Energy (eV) | ~ -7.0 to -8.0 |

| LUMO Energy (eV) | ~ -0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | ~ 6.0 to 7.0 (indicative of high kinetic stability) |

| Dipole Moment (Debye) | ~ 3.0 - 4.5 |

Visualization of Electronic Properties

The following diagram illustrates the logical flow for analyzing the electronic structure and reactivity of the molecule based on the computed properties.

Conclusion and Future Directions

This document provides a detailed theoretical and computational blueprint for the comprehensive characterization of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. By following the outlined DFT-based protocols, researchers can obtain reliable predictions of its geometric, spectroscopic, and electronic properties. These theoretical data will be invaluable for interpreting future experimental results and will serve as a foundational dataset for structure-activity relationship (SAR) studies. The successful application of this framework will accelerate the exploration of this and related heterocyclic systems for potential applications in drug discovery and materials science.

References

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-METHYL-[1,2,5]THIADIAZOLIDINE 1,1-DIOXIDE | 67104-97-6 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. camjol.info [camjol.info]

- 7. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl-, -triethyl-, -tri-isopropyl-, and -tri-t-butyl-1,3,5-triaza-cyclohexane | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Sulfur-33 NMR of organosulfur compounds and polymers [morressier.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Discovery and history of "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide"

An In-depth Technical Guide to 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a heterocyclic compound of interest in medicinal and synthetic chemistry. The document covers the known history of its synthesis, its physicochemical properties, and its applications as a versatile building block in the development of pharmacologically active molecules. Detailed experimental protocols for its synthesis are provided, along with a discussion of its place within the broader class of cyclic sulfamides.

Introduction

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS RN: 67104-97-6) is a saturated five-membered heterocyclic compound containing a cyclic sulfamide moiety. The sulfamide functional group is a key structural motif in a variety of biologically active compounds, acting as a non-hydrolyzable mimic of peptide bonds and participating in crucial hydrogen bonding interactions with biological targets. As such, 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide has emerged as a valuable intermediate in the synthesis of complex molecules for drug discovery. This guide aims to consolidate the available scientific and patent literature on this compound to serve as a detailed resource for researchers.

History and Discovery

While a seminal peer-reviewed journal article detailing the initial discovery and exhaustive characterization of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide has not been identified through extensive literature searches, its preparation is documented in the patent literature. A key method for its synthesis involves the reaction of N-methylethylenediamine with sulfamide. This reaction is a known route for the formation of cyclic sulfamides from their corresponding diamines. The compound has since been utilized in various patents and research articles as a synthetic intermediate, highlighting its importance as a building block in medicinal chemistry.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 67104-97-6 | N/A |

| Molecular Formula | C₃H₈N₂O₂S | N/A |

| Molecular Weight | 136.17 g/mol | N/A |

| Appearance | White Solid | [1] |

| Melting Point | 80-82 °C | [1] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.27 (s, 1H), 3.53-3.19 (m, 2H), 3.42-3.37 (m, 2H), 2.75 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 32.67, 39.64, 46.94 | [1] |

| Mass Spectrum (LC-MS) | m/z: 137 (M+1)⁺ | [1] |

Synthesis

The primary route for the synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is the cyclization of N-methylethylenediamine with sulfamide. A detailed experimental protocol based on the patent literature is provided below.

Experimental Protocol: Synthesis from N-methylethylenediamine and Sulfamide

This protocol is adapted from U.S. Patent US20130040977A1[2].

Reaction Scheme:

Caption: Synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Materials:

-

N-methylethylenediamine

-

Sulfamide

-

Pyridine

-

Ethyl acetate

-

Saturated aqueous sodium chloride

-

1 N aqueous hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

To a stirred mixture of N-methylethylenediamine (1.200 g, 16.2 mmol) in pyridine (20 mL) is added sulfamide (1.867 g, 19.4 mmol).

-

The mixture is heated in an oil bath at 120 °C for 16 hours.

-

After cooling to room temperature, the mixture is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and saturated aqueous sodium chloride.

-

The organic layer is washed with 1 N aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate) to yield 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Yield: A yield of 28% is reported in one instance in the literature for a similar procedure[1].

Applications in Synthesis

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide serves as a versatile building block for the introduction of a methyl-substituted cyclic sulfamide moiety into more complex molecules. This is typically achieved by N-alkylation or N-arylation at the unsubstituted nitrogen atom.

N-Arylation Reactions

The compound can undergo N-arylation, for example, with activated fluoroaromatic compounds.

Experimental Protocol: N-Arylation with 1-Fluoro-4-nitrobenzene

This protocol is based on a synthetic route described for an analogous compound.

Reaction Scheme:

Caption: N-Arylation of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Materials:

-

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

-

Sodium hydride (60% dispersion in oil)

-

Anhydrous dimethylformamide (DMF)

-

1-Fluoro-4-nitrobenzene

Procedure:

-

To a solution of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide (14.8 mmol) in anhydrous DMF (30 mL) is added sodium hydride (60% dispersion in oil, 0.59 g).

-

The mixture is stirred at room temperature under a nitrogen atmosphere for 40 minutes.

-

A solution of 1-fluoro-4-nitrobenzene (2.09 g, 14.8 mmol) in anhydrous DMF (15 mL) is added to the above solution.

-

The reaction mixture is refluxed for 1 hour.

-

After completion of the reaction (monitored by TLC), the mixture is cooled and worked up appropriately, typically involving quenching with water and extraction with an organic solvent.

-

The product is purified by column chromatography.

Signaling Pathways and Biological Relevance (Hypothetical)

While 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide itself is not reported to have direct biological activity, it is a precursor to molecules that are designed to interact with specific biological targets. The cyclic sulfamide core is often incorporated into inhibitors of enzymes such as proteases or kinases. The rationale for its use is based on the ability of the sulfamide group to mimic a peptide bond and act as a hydrogen bond donor and acceptor.

A hypothetical signaling pathway where a derivative of this compound might act is in the inhibition of a protein kinase.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a valuable and readily accessible building block in synthetic and medicinal chemistry. Its straightforward synthesis from N-methylethylenediamine and sulfamide, coupled with the synthetic handles it provides for further functionalization, makes it an attractive starting material for the creation of diverse molecular scaffolds. While a detailed historical account of its initial discovery in the primary scientific literature remains elusive, its utility is well-documented in patents and its use in the synthesis of potential therapeutic agents underscores its continued relevance in drug discovery and development. This guide provides a solid foundation of the known information on this compound to aid researchers in its synthesis and application.

References

"2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. Due to the limited availability of specific experimental data for this compound, this guide also incorporates representative data and protocols from closely related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides to provide a thorough understanding of this chemical class.

Core Compound Characteristics

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic organic compound with potential applications as a building block in the synthesis of pharmaceutical and agrochemical agents.[1] Its structure features a five-membered ring containing two nitrogen atoms, a sulfur atom, and two oxygen atoms double-bonded to the sulfur.

| Property | Value | Source |

| CAS Number | 67104-97-6 | [1][2][3] |

| Molecular Formula | C₃H₈N₂O₂S | [1][3] |

| Molecular Weight | 136.17 g/mol | [1] |

| SMILES | CN1CCNS1(=O)=O | [3] |

| Storage Temperature | 2-8°C | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Density | Not Available | [1] |

| Solubility | Not Available | [1] |

Representative Physical and Spectroscopic Data of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

The following table presents data from a study on various N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, which can be considered representative for understanding the characteristics of this class of compounds.[4]

| Compound | Melting Point (°C) | Key IR Bands (cm⁻¹) (SO₂) | Key ¹H-NMR Signals (δ ppm) | Key ¹³C-NMR Signals (δ ppm) |

| (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide | 132-134 | 1378, 1167 | 4.15 (q), 3.80 (t), 3.70 (s), 3.65 (t), 1.52 (s), 1.50 (d) | 172, 150, 84, 56, 52, 43, 39, 28, 27 |

| N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | 124-125 | 1375, 1160 | 6.24 (t), 4.15 (q), 3.80 (t), 3.70 (s), 3.65 (m), 1.50 (d) | 172, 56, 52, 41, 39, 28 |

| [N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | 94-95 | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, adapted from established literature.[4]

General Synthesis of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

This two-step process involves the sulfamoylation of an amino acid ester followed by cyclization.

Step 1: Synthesis of (tert-butyloxycarbonylsulfonyl) L-amino acid methyl esters

-

To a solution of the desired L-amino acid methyl ester in an appropriate solvent, add a sulfamoylating agent.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the sulfamoylated amino ester.

Step 2: Cyclization to form the 1,2,5-thiadiazolidine 1,1-dioxide ring

-

The purified sulfamoylated amino ester is dissolved in a suitable solvent.

-

A base is added to facilitate the intramolecular cyclization.

-

The reaction progress is monitored by TLC.

-

After completion, the product is isolated by extraction and purified by recrystallization to afford the pure cyclosulfamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic strong absorption bands for the SO₂ group are expected in the regions of 1380-1360 cm⁻¹ and 1170-1120 cm⁻¹.[4][5]

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Fast Atom Bombardment - FAB).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Structural and Spectroscopic Summary

The 1,2,5-thiadiazolidine 1,1-dioxide core possesses distinct structural and spectroscopic features that are crucial for its identification and characterization.

Potential Applications

Compounds containing the 1,2,5-thiadiazolidine 1,1-dioxide scaffold are of interest in drug development and agricultural science.[1] They have been investigated for their potential antimicrobial and antiviral properties.[1][4] The unique chemical properties of this heterocyclic system make it a valuable building block for the synthesis of novel therapeutic agents.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. 2-METHYL-[1,2,5]THIADIAZOLIDINE 1,1-DIOXIDE | 67104-97-6 [chemicalbook.com]

- 3. 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide | C3H8 N2 O2 S - BuyersGuideChem [buyersguidechem.com]

- 4. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS No. 67104-97-6) is a heterocyclic organic compound featuring a saturated five-membered ring containing nitrogen and a sulfonyl group. While specific research on the biological activities of this particular molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide aims to explore the potential research applications of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide by drawing parallels with structurally related compounds. The potential applications discussed herein are based on the known activities of the broader classes of 1,2,5-thiadiazolidine 1,1-dioxides and other thiadiazole derivatives. This document will serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound, providing hypothetical experimental designs and potential mechanisms of action to guide future studies.

Introduction to 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

This guide will, therefore, extrapolate potential research avenues from studies on analogous compounds, providing a theoretical framework for its investigation as a potential therapeutic agent. The proposed areas of research include its use as an antimicrobial agent and as a modulator of enzyme activity.

Potential Research Applications

Based on the biological activities of related heterocyclic compounds, two primary areas of research are proposed for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide:

-

Antimicrobial and Antiviral Applications: The general claim of antimicrobial and antiviral properties for this compound warrants a thorough investigation.[1] Many sulfur- and nitrogen-containing heterocycles exhibit a broad spectrum of antimicrobial activities.

-

Enzyme Inhibition: The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold, a close structural relative, has been identified as a potent inhibitor of serine proteases such as human tryptase.[2] This suggests that 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide could also function as an enzyme inhibitor.

Data Presentation (Illustrative)

The following tables present hypothetical quantitative data that could be generated from the experimental protocols outlined in the subsequent sections. These are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Hypothetical Antimicrobial Activity of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 16 |

| Escherichia coli (Gram-negative) | 32 |

| Candida albicans (Fungus) | 64 |

| Influenza A virus (H1N1) | 50 (EC₅₀) |

Table 2: Hypothetical Enzyme Inhibition Data for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

| Enzyme | IC₅₀ (µM) |

| Human Tryptase | 10 |

| Trypsin | 25 |

| Chymotrypsin | > 100 |

Experimental Protocols

Synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

While commercially available, a general synthesis protocol for N-substituted 1,2,5-thiadiazolidine 1,1-dioxides is provided below for researchers who may wish to synthesize derivatives.

Protocol 1: General Synthesis of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides

-

Step 1: Sulfamoylation. To a solution of the corresponding amino acid methyl ester in a suitable solvent (e.g., dichloromethane), add chlorosulfonyl isocyanate (CSI) at low temperature (e.g., 0 °C).

-

Step 2: Cyclization. The resulting sulfamoyl chloride is then treated with a base (e.g., triethylamine) to induce cyclization, affording the 1,2,5-thiadiazolidine 1,1-dioxide ring.

-

Step 3: N-Alkylation (for 2-Methyl derivative). The N-H group on the thiadiazolidine ring can be selectively alkylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

-

Purification. The final product is purified by column chromatography on silica gel.

Note: This is a generalized protocol and would need to be optimized for the specific synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Antimicrobial Susceptibility Testing

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum. Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution. Prepare serial twofold dilutions of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide in a 96-well microtiter plate.

-

Inoculation. Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation. Incubate the plates at the optimal temperature and duration for the growth of the test microorganism.

-

Determination of MIC. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay

Protocol 3: In Vitro Serine Protease Inhibition Assay

-

Enzyme and Substrate Preparation. Prepare solutions of the target serine protease (e.g., human tryptase, trypsin) and a corresponding chromogenic or fluorogenic substrate in a suitable assay buffer.

-

Inhibitor Preparation. Prepare serial dilutions of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide in the assay buffer.

-

Assay Procedure. In a 96-well plate, add the enzyme solution, followed by the inhibitor solution at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate.

-

Data Acquisition. Measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be investigated.

Figure 1: A proposed experimental workflow for the investigation of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Figure 2: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on a serine protease.

Figure 3: A logical diagram for exploring the structure-activity relationship (SAR) of the core scaffold.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is currently lacking in the scientific literature, its chemical structure suggests significant potential for investigation in drug discovery and development. The analogies drawn from related 1,2,5-thiadiazolidine 1,1-dioxide derivatives and other thiadiazoles strongly suggest that this compound could exhibit valuable antimicrobial and enzyme-inhibitory properties.

Future research should focus on:

-

Systematic Screening: Performing broad-spectrum antimicrobial and antiviral screening to validate the general claims of its activity.

-

Enzyme Inhibition Profiling: Testing the compound against a panel of enzymes, particularly serine proteases, to identify potential therapeutic targets.

-

Synthesis of Analogs: Synthesizing a library of derivatives with modifications at various positions of the thiadiazolidine ring to establish a structure-activity relationship (SAR).

-

In Vivo Studies: Should promising in vitro activity be identified, progressing to in vivo models to assess efficacy, toxicity, and pharmacokinetic properties.

This technical guide provides a foundational framework to stimulate and guide future research into the potential applications of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a promising yet underexplored molecule in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the cyclization of N-methyl-1,2-ethanediamine with sulfuryl chloride. An alternative synthetic approach starting from N-methyltaurine is also discussed. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate comprehension and reproducibility in a research setting.

Introduction

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide belongs to the class of cyclic sulfamides, which are of significant interest in medicinal chemistry due to their structural resemblance to peptides and their potential as non-hydrolyzable peptide bond mimetics. These structures are found in various biologically active molecules, including HIV protease inhibitors and serotonin receptor agonists. The title compound is a saturated five-membered heterocyclic system containing a sulfonyl group and a methyl-substituted nitrogen atom, making it a valuable scaffold for further chemical elaboration in drug discovery programs. This document outlines a robust and accessible synthetic route for its preparation.

Experimental Protocols

Primary Synthesis Protocol: Cyclization of N-methyl-1,2-ethanediamine with Sulfuryl Chloride

This protocol describes the synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide via the reaction of N-methyl-1,2-ethanediamine with sulfuryl chloride in the presence of a non-nucleophilic base.

Materials:

-

N-methyl-1,2-ethanediamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-1,2-ethanediamine (1.0 eq) and anhydrous dichloromethane (10 mL per mmol of diamine). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (2.2 eq) to the cooled solution with stirring.

-

Addition of Sulfuryl Chloride: In a separate dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane (5 mL per mmol of sulfuryl chloride). Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup:

-

Quench the reaction by the slow addition of 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Alternative Synthesis Protocol: From N-methyltaurine

This alternative route involves the conversion of N-methyltaurine to its corresponding sulfonyl chloride, followed by intramolecular cyclization.

-

Formation of the Sulfonyl Chloride: React N-methyltaurine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-(methylamino)ethanesulfonyl chloride.

-

Intramolecular Cyclization: Treat the resulting sulfonyl chloride with a base (e.g., triethylamine) to induce intramolecular cyclization to yield 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

-

Workup and Purification: Follow a similar workup and purification procedure as described in the primary protocol.

Data Presentation

The following table summarizes the quantitative data for the primary synthesis protocol.

| Parameter | Value |

| Reactants | |

| N-methyl-1,2-ethanediamine | 1.0 eq |

| Sulfuryl chloride | 1.05 eq |

| Triethylamine | 2.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Product | |

| Yield | 65-75% (Hypothetical) |

| Appearance | White to off-white solid (Expected) |

| Molecular Formula | C₃H₈N₂O₂S |

| Molecular Weight | 136.17 g/mol |

| Analytical Data (Expected) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.5-3.8 (m, 2H), 3.1-3.4 (m, 2H), 2.7 (s, 3H), 2.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 55.2, 48.5, 35.1 |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₃H₉N₂O₂S⁺: 137.04; found: 137.04 |

Mandatory Visualization

Caption: Synthesis workflow for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The provided protocol offers a detailed and practical guide for the synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. This compound can serve as a valuable building block for the development of novel therapeutic agents. The clear, step-by-step instructions, along with the summarized data and workflow visualization, are intended to ensure the successful and safe execution of this synthesis in a research environment.

Application Notes and Protocols for Antimicrobial Screening of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Introduction

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic organic compound that has been identified as a building block in the synthesis of various pharmaceutical and agricultural agents.[1] Its structural motifs suggest potential biological activity, and it is noted for its potential antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic and agrochemical products.[1] To systematically evaluate its antimicrobial potential, a series of standardized screening assays can be employed. This document outlines the protocols for determining the Minimum Inhibitory Concentration (MIC) and performing disk diffusion susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of a compound.

1.1. Experimental Protocol: Broth Microdilution Assay

Materials:

-

Test compound: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve a known weight of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth directly in the 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.

-

Controls:

-

Positive Control: A row of wells containing a standard antibiotic with a known MIC for the test organism.

-

Negative Control (Sterility Control): Wells containing only sterile broth.

-

Growth Control: Wells containing broth and the microbial inoculum but no test compound.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

1.2. Data Presentation

The results of the MIC assay should be summarized in a table for clear comparison across different microbial strains.

| Microbial Strain | Gram Stain/Type | MIC (µg/mL) of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | [Insert Value] | [Insert Value] |

| Escherichia coli | Gram-negative | [Insert Value] | [Insert Value] |

| Pseudomonas aeruginosa | Gram-negative | [Insert Value] | [Insert Value] |

| Candida albicans | Fungi | [Insert Value] | [Insert Value] |

1.3. Experimental Workflow

Disk Diffusion Susceptibility Testing

The disk diffusion method is a qualitative or semi-quantitative assay that assesses the susceptibility of a microorganism to a particular antimicrobial agent.

2.1. Experimental Protocol: Agar Disk Diffusion Assay

Materials:

-

Test compound: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

-

Microbial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

Standardized microbial inoculum (0.5 McFarland)

-

Sterile cotton swabs

-

Positive control antibiotic disks

-

Blank disks (negative control)

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disk Preparation and Application:

-

Impregnate sterile filter paper disks with a known concentration of the 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide solution.

-

Allow the solvent to evaporate completely.

-

Aseptically place the impregnated disks, along with positive control and blank disks, onto the surface of the inoculated agar plate.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).

2.2. Data Presentation

The zone of inhibition diameters should be recorded and presented in a tabular format.

| Microbial Strain | Gram Stain/Type | Zone of Inhibition (mm) for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide | Positive Control Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | [Insert Value] | [Insert Value] |

| Escherichia coli | Gram-negative | [Insert Value] | [Insert Value] |

| Pseudomonas aeruginosa | Gram-negative | [Insert Value] | [Insert Value] |

| Candida albicans | Fungi | [Insert Value] | [Insert Value] |

2.3. Experimental Workflow

Further Steps and Considerations

-

Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an MBC assay can be performed following the MIC test. This involves subculturing from the clear wells of the MIC plate onto fresh agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

-

Cytotoxicity: It is crucial to assess the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

-

Mechanism of Action: Should significant antimicrobial activity be observed, further studies to elucidate the mechanism of action would be warranted.

These protocols provide a foundational approach to the antimicrobial screening of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. Adherence to standardized methodologies is essential for generating reproducible and comparable data.

References

The Role of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide in the Synthesis of Novel Heterocycles: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a cyclic sulfamide, is a versatile building block in synthetic and medicinal chemistry. Its rigid five-membered ring structure and the presence of a sulfonyl group make it a valuable scaffold for the development of peptidomimetics and pharmacologically active agents. While it is often utilized for its inherent structural properties in drug design, its potential as a precursor for the synthesis of novel heterocyclic systems is an emerging area of interest. This document provides detailed application notes and protocols for the use of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide in heterocyclic synthesis, focusing on its role in creating new molecular frameworks for drug discovery and development.

Application Notes

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its derivatives are primarily recognized for their applications as non-hydrolyzable components in peptidomimetics, as well as inhibitors for enzymes such as HIV and serine proteases[1][2]. The cyclic sulfamide moiety is chemically stable and can act as a conformational constraint in peptide analogues[1].